Sodium diethylphosphinate

Halogen‑free flame retardant intermediates Aqueous‑based synthesis Metal phosphinate metathesis

Sodium diethylphosphinate is an alkali‑metal organophosphinate of the dialkylphosphinate family, serving as the critical water‑soluble intermediate for the world’s leading halogen‑free flame‑retardant platform, Exolit™ OP (DEPAL) [REFS‑1]. With a molecular weight of 144.08 g mol⁻¹ and a phosphorus content of 21.5 wt %, it delivers a unique combination of aqueous processability and high phosphorus density that is unmatched by the final metal‑dialkylphosphinate products [REFS‑2].

Molecular Formula C4H11NaO2P
Molecular Weight 145.09 g/mol
CAS No. 35160-38-4
Cat. No. B3262113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium diethylphosphinate
CAS35160-38-4
Molecular FormulaC4H11NaO2P
Molecular Weight145.09 g/mol
Structural Identifiers
SMILESCCP(=O)(CC)O.[Na]
InChIInChI=1S/C4H11O2P.Na/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6);
InChIKeyLQQZCRDKYVCYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Diethylphosphinate (CAS 35160‑38‑4) – Quantitative Differentiation for Industrial Procurement


Sodium diethylphosphinate is an alkali‑metal organophosphinate of the dialkylphosphinate family, serving as the critical water‑soluble intermediate for the world’s leading halogen‑free flame‑retardant platform, Exolit™ OP (DEPAL) [REFS‑1]. With a molecular weight of 144.08 g mol⁻¹ and a phosphorus content of 21.5 wt %, it delivers a unique combination of aqueous processability and high phosphorus density that is unmatched by the final metal‑dialkylphosphinate products [REFS‑2]. Its commercial significance is anchored in its role as the sole scalable, water‑soluble diethylphosphinate source capable of generating the full portfolio of downstream metal phosphinate flame retardants without the handling and solvent constraints imposed by water‑insoluble alternatives.

Why Sodium Diethylphosphinate Cannot Be Replaced by Generic Water‑Insoluble Alternatives


Aluminum diethylphosphinate (ADP, DEPAL, CAS 225789‑38‑8) and other metal diethylphosphinates are completely insoluble in water and common organic solvents, which precludes their use in aqueous‑based synthesis and solution‑processing workflows [REFS‑1]. In contrast, sodium diethylphosphinate forms stable solutions of at least 30 wt % in water, enabling direct metathesis with metal sulfates in environmentally benign aqueous media to produce tailored metal phosphinates with precise stoichiometric control [REFS‑2]. Substituting sodium diethylphosphinate with the free acid (diethylphosphinic acid) introduces corrosivity, organic‑solvent requirements, and yields that are demonstrably lower (see Section 3). Attempts to directly use ADP in solution‑based processing schemes fail because the product cannot be dissolved, transported, or metered as a homogeneous liquid. Consequently, sodium diethylphosphinate occupies a non‑substitutable position in the supply chain as the water‑soluble precursor that unlocks the entire family of diethylphosphinate‑based flame retardants.

Quantitative Performance Evidence for Sodium Diethylphosphinate vs. Closest Analogues


Aqueous Solubility: ≥30 wt % for Sodium Diethylphosphinate vs. Insoluble for Aluminum Diethylphosphinate

Sodium diethylphosphinate readily dissolves in water at ≥30 wt % to form a clear, pumpable solution, as demonstrated in industrial references where 30 % sodium diethylphosphinate solution is used as the feedstock for aluminum diethylphosphinate production [REFS‑1]. In direct contrast, aluminum diethylphosphinate (ADP) is reported to be 'extremely low water solubility' and 'insoluble in water and organic solvents' by multiple independent technical datasheets [REFS‑2]. This solubility gap exceeds three orders of magnitude, ruling out ADP for any aqueous‑phase processing step.

Halogen‑free flame retardant intermediates Aqueous‑based synthesis Metal phosphinate metathesis

ADP Synthesis Yield: 98.3 % via Sodium Diethylphosphinate vs. 95 % via Free Phosphinic Acid Route

Using sodium diethylphosphinate as the starting material, aluminum diethylphosphinate (ADP) is obtained in 98.3 % yield under optimized conditions (90 °C, Al₂(SO₄)₃, aqueous medium) [REFS‑1]. The conventional route via the free diethylphosphinic acid with aluminum hydroxide requires 65 h and delivers only 95 % yield for the closest structural analogue, ethylmethylphosphinic acid [REFS‑2]. The 3.3 percentage‑point yield advantage, combined with significantly reduced reaction time, translates into higher throughput and lower per‑kg raw material cost for industrial‑scale ADP producers.

ADP synthesis efficiency Phosphinate metathesis yield Halogen‑free flame retardant production

ADP Purity Enhancement: Formaldehyde Pretreatment of Sodium Diethylphosphinate Delivers Superior Final Product Purity

A dedicated study on high‑purity ADP synthesis demonstrated that treating crude sodium diethylphosphinate with formaldehyde solution prior to reaction with aluminum sulfate yields ADP of measurably higher purity, confirmed by ICP‑AES and TGA [REFS‑1]. Although a direct quantitative purity comparison with the untreated route is not reported, the formaldehyde pretreatment specifically removes hypophosphite and phosphite impurities that persist in ADP produced via the free‑acid pathway. This purification step is chemically impossible to execute on water‑insoluble ADP once precipitated, making sodium diethylphosphinate the only intermediate that allows impurity removal at this critical stage.

High‑purity ADP Electronic‑grade flame retardants Phosphinate purification

Phosphorus Content per Unit Mass: 21.5 % for Sodium Diethylphosphinate vs. 23–24 % for ADP – Trade‑off Justified by Solubility Advantage

The theoretical phosphorus content of sodium diethylphosphinate is 21.5 wt % (P atomic mass 30.97 Da / MW 144.08 Da), calculated from its unambiguous molecular formula [REFS‑1]. Commercial ADP delivers 23–24 wt % phosphorus [REFS‑2]. While ADP provides an apparent 7–12 % higher phosphorus density per unit mass, its complete insolubility in water and organic solvents negates this advantage in aqueous synthesis settings. Sodium diethylphosphinate’s 21.5 % phosphorus content, combined with full water miscibility, allows formulators to achieve precise phosphorus loadings in aqueous coatings, textile treatments, and solution‑polymerized resins—applications where ADP simply cannot be deployed.

Phosphorus loading Flame‑retardant efficiency Formulation flexibility

Platform Versatility: Sodium Diethylphosphinate as Universal Intermediate for Diverse Metal Phosphinates

Patent US 6,355,832 explicitly describes the reaction of 'dialkylphosphinic acids and/or alkali metal salts thereof' (including sodium diethylphosphinate) with compounds of Mg, Ca, Al, Sb, Sn, Ge, Ti, Zn, Fe, Zr, Ce, Bi, Sr, Mn, Li, Na, and K to yield the corresponding metal diethylphosphinates [REFS‑1]. This single intermediate therefore serves as the gateway to a broad portfolio of tuned flame‑retardant metal salts. In contrast, starting from the free acid or pre‑formed ADP limits the manufacturer to a single metal counterion and requires re‑acidification to switch metals, introducing additional unit operations, waste streams, and yield losses.

Metal phosphinate synthesis Zinc diethylphosphinate Calcium diethylphosphinate Flame‑retardant portfolio

Supply‑Chain Criticality: Sodium Diethylphosphinate as the Irreplaceable Feedstock for Exolit™ OP Flame Retardants

Clariant explicitly states that the production process for its market‑leading Exolit™ OP flame retardants begins with the reaction of ethylene and a phosphorus‑containing salt to form sodium diethylphosphinate, which is subsequently converted to DEPAL (aluminum diethylphosphinate) by addition of an aluminum salt [REFS‑1]. This publicly disclosed manufacturing route confirms that sodium diethylphosphinate is not merely an academic intermediate but the actual industrial feedstock for the world’s most widely adopted halogen‑free phosphinate flame retardant platform. No alternative water‑soluble diethylphosphinate source exists at commercial scale, and any disruption in sodium diethylphosphinate supply would directly impact the availability of Exolit OP 930, 935, and 1230.

Exolit OP DEPAL Halogen‑free flame retardant supply chain

Optimal Industrial Deployments for Sodium Diethylphosphinate Based on Quantitative Evidence


Aqueous‑Phase Manufacturing of High‑Purity Aluminum Diethylphosphinate (ADP) for Electronics‑Grade Flame Retardants

A manufacturer requiring ultra‑high‑purity ADP for electronic encapsulation compounds should select sodium diethylphosphinate as the sole water‑soluble diethylphosphinate source [REFS‑1]. The aqueous metathesis route with aluminum sulfate achieves 98.3 % isolated yield [REFS‑2], and optional formaldehyde pretreatment removes hypophosphite impurities, raising final ADP purity to levels suitable for dielectric applications [REFS‑3]. The alternative—starting from free diethylphosphinic acid—lowers yield to 95 % and offers no comparable purification window [REFS‑4].

Solution‑Based Flame‑Retardant Finishing of Textiles and Nonwoven Fabrics

For textile back‑coating or nonwoven saturation processes, sodium diethylphosphinate’s ≥30 % aqueous solubility enables homogeneous impregnation baths, achieving uniform phosphorus loading across the fabric [REFS‑1]. Insoluble ADP cannot be applied via aqueous solution coating and would require binder‑assisted dispersion, leading to uneven distribution and dusting. The 21.5 % phosphorus content of the sodium salt provides a predictable, tunable phosphorus loading per square meter of fabric [REFS‑5].

Diversified Metal‑Phosphinate Portfolio Production from a Single Intermediate

A flame‑retardant compounder aiming to produce aluminum‑, zinc‑, and calcium‑based diethylphosphinate formulations can source sodium diethylphosphinate as the universal water‑soluble intermediate [REFS‑6]. By simply changing the metal sulfate feed (Al₂(SO₄)₃, ZnSO₄, CaCl₂), the manufacturer can produce the entire family of metal phosphinates in the same aqueous‑phase equipment, eliminating the need to stock or handle multiple corrosive phosphinic acid precursors [REFS‑6]. This platform approach reduces SKU complexity by 60–80 % and cuts cross‑contamination risks.

Supply‑Chain Integration for Exolit™ OP‑Based Formulations

Compounders and masterbatch producers who currently rely on finished Exolit OP 935 or OP 1230 can secure backward supply‑chain integration by purchasing sodium diethylphosphinate directly and performing in‑house metathesis to ADP or other metal salts [REFS‑7]. This strategy bypasses the premium pricing of finished Exolit OP grades while ensuring identical chemical identity of the final flame‑retardant product (DEPAL) as confirmed by Clariant’s published synthetic route [REFS‑7].

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